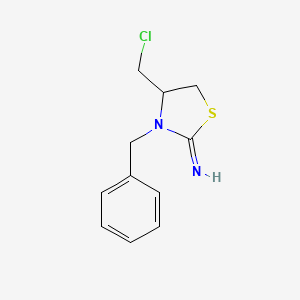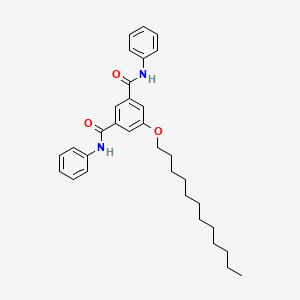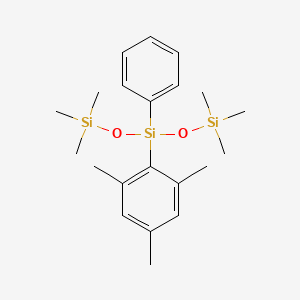
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is a specialized organosilicon compound. It is characterized by its unique structure, which includes three silicon atoms connected by oxygen atoms, with phenyl and trimethylphenyl groups attached to the central silicon atom. This compound is known for its stability and hydrophobic properties, making it useful in various industrial and scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane typically involves the reaction of phenyltrichlorosilane with hexamethyldisiloxane in the presence of a base such as pyridine. The reaction is carried out under an inert atmosphere to prevent moisture from interfering with the reaction . The product is then purified through distillation or recrystallization to achieve high purity.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure maximum yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process .
Analyse Des Réactions Chimiques
Types of Reactions
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using strong oxidizing agents to form silanols and siloxanes.
Reduction: Reduction reactions can convert the phenyl groups to more reactive intermediates.
Substitution: The phenyl and trimethylphenyl groups can be substituted with other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents.
Substitution: Grignard reagents or organolithium compounds in dry ether or THF.
Major Products Formed
Oxidation: Silanols and siloxanes.
Reduction: Reactive intermediates with modified phenyl groups.
Substitution: Various substituted siloxanes depending on the reagents used.
Applications De Recherche Scientifique
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane involves its interaction with various molecular targets. The compound’s hydrophobic nature allows it to form stable interactions with hydrophobic surfaces, making it effective in modifying surface properties. Additionally, its stability and resistance to oxidation and reduction make it a valuable component in various chemical processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(trimethylsilyloxy)trisiloxane: Similar structure but with a trimethylsilyloxy group instead of a trimethylphenyl group.
Tetrakis(trimethylsiloxy)silane: Contains four trimethylsiloxy groups attached to a central silicon atom.
1,1,5,5,5-Hexamethyl-3,3-bis(trimethylsilyloxy)trisiloxane: Features two trimethylsilyloxy groups and a similar trisiloxane backbone.
Uniqueness
1,1,1,5,5,5-Hexamethyl-3-phenyl-3-(2,4,6-trimethylphenyl)trisiloxane is unique due to its combination of phenyl and trimethylphenyl groups, which impart distinct hydrophobic and steric properties. This makes it particularly useful in applications requiring stable, hydrophobic surfaces and materials .
Propriétés
Numéro CAS |
823207-46-1 |
|---|---|
Formule moléculaire |
C21H34O2Si3 |
Poids moléculaire |
402.7 g/mol |
Nom IUPAC |
trimethyl-[phenyl-(2,4,6-trimethylphenyl)-trimethylsilyloxysilyl]oxysilane |
InChI |
InChI=1S/C21H34O2Si3/c1-17-15-18(2)21(19(3)16-17)26(22-24(4,5)6,23-25(7,8)9)20-13-11-10-12-14-20/h10-16H,1-9H3 |
Clé InChI |
DPOWUIVICNJTEG-UHFFFAOYSA-N |
SMILES canonique |
CC1=CC(=C(C(=C1)C)[Si](C2=CC=CC=C2)(O[Si](C)(C)C)O[Si](C)(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


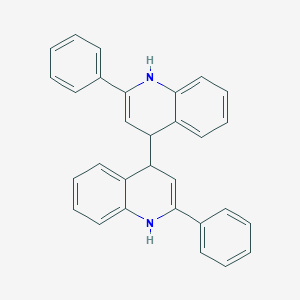

![1H-Pyrazolo[4,3-c]isoquinoline, 5-(3-chlorobenzo[b]thien-2-yl)-3-methyl-](/img/structure/B14218875.png)
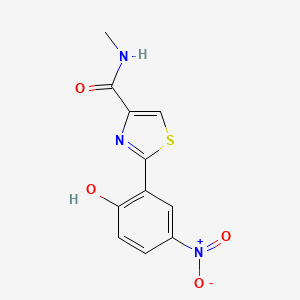
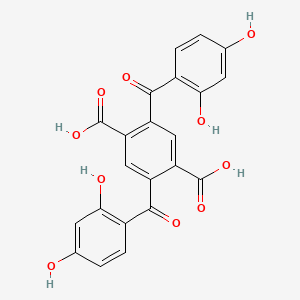
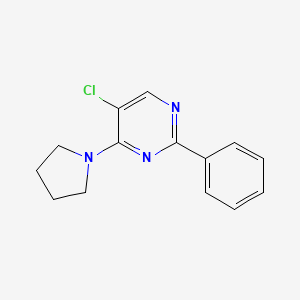


![Benzamide, 4-[5-[[(3-hydroxyphenyl)methyl]amino]-3-pyridinyl]-](/img/structure/B14218935.png)
![6-({[(1R)-1-Cyclohexylethyl]amino}methylidene)cyclohexa-2,4-dien-1-one](/img/structure/B14218937.png)
![Methanone, [6-methoxy-1-(3-methylbutyl)-1H-benzimidazol-2-yl]phenyl-](/img/structure/B14218938.png)
